EPZ004777

Description

a DOT1L inhibito

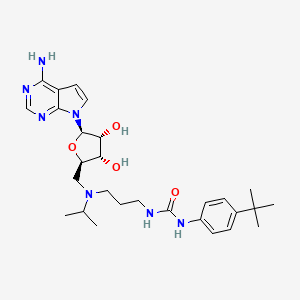

Structure

3D Structure

Properties

IUPAC Name |

1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N7O4/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38)/t21-,22-,23-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRGFPHDRFQODR-ICLZECGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719178 | |

| Record name | 1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338466-77-5 | |

| Record name | 7-[5-Deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338466-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 775852 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338466775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of EPZ004777 in MLL-Rearranged Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of EPZ004777, a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L, in the context of Mixed Lineage Leukemia (MLL)-rearranged leukemias. This document details the molecular interactions, downstream cellular effects, and key experimental methodologies used to elucidate its function, supported by quantitative data and visual representations of relevant pathways and workflows.

Introduction: Targeting the Epigenetic Driver of MLL-Rearranged Leukemia

Mixed Lineage Leukemia (MLL)-rearranged leukemias are aggressive hematological malignancies characterized by chromosomal translocations involving the MLL1 (KMT2A) gene. These translocations generate fusion proteins that aberrantly recruit the histone methyltransferase DOT1L to chromatin. This mislocalization of DOT1L leads to the hypermethylation of histone H3 at lysine 79 (H3K79) at MLL target gene loci, including critical leukemogenic genes such as HOXA9 and MEIS1.[1][2] The resulting altered epigenetic landscape drives a pro-leukemic gene expression program, making DOT1L a compelling therapeutic target. This compound was developed as a selective inhibitor of DOT1L to reverse this aberrant epigenetic state and selectively kill MLL-rearranged leukemia cells.[3]

Core Mechanism of Action of this compound

This compound is a small molecule inhibitor that acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site of DOT1L.[4] By occupying this site, this compound prevents DOT1L from catalyzing the transfer of a methyl group to its substrate, histone H3 lysine 79.[5] This targeted inhibition of DOT1L's enzymatic activity is the primary mechanism through which this compound exerts its anti-leukemic effects.

The downstream consequences of DOT1L inhibition by this compound in MLL-rearranged leukemia cells are a cascade of events:

-

Reduction of H3K79 Methylation: Treatment with this compound leads to a significant, concentration-dependent decrease in the levels of mono-, di-, and tri-methylated H3K79 globally within the cell.[6]

-

Downregulation of Leukemogenic Gene Expression: The reduction in H3K79 methylation at the promoters and gene bodies of MLL-fusion target genes, most notably HOXA9 and MEIS1, leads to their transcriptional repression.[6][7]

-

Selective Cell Killing: The suppression of this critical oncogenic gene expression program induces cell cycle arrest, differentiation, and ultimately apoptosis in MLL-rearranged leukemia cells.[6][8] Notably, non-MLL-rearranged cells are significantly less sensitive to the cytotoxic effects of this compound, highlighting the dependency of MLL-rearranged leukemias on the DOT1L-mediated epigenetic pathway.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro studies.

Table 1: Biochemical Activity of this compound against DOT1L

| Parameter | Value | Notes |

| IC50 | 0.4 nM | Cell-free enzymatic assay.[8] |

| Ki | 300 pM | SAM-competitive inhibition. |

| Selectivity | >1,200-fold | Over other tested protein methyltransferases.[8] |

Table 2: Anti-proliferative Activity of this compound in Leukemia Cell Lines

| Cell Line | MLL Status | IC50 (µM) |

| MV4-11 | MLL-AF4 | 0.004 - 0.17 |

| MOLM-13 | MLL-AF9 | 0.004 - 0.72 |

| THP-1 | MLL-AF9 | 0.004 - 3.36 |

| EOL-1 | MLL-PTD | Sensitive |

| KOPM-88 | MLL-PTD | Sensitive |

| Jurkat | Non-rearranged | >10 |

| HL-60 | Non-rearranged | >10 |

| REH | Non-rearranged | >10 |

Table 3: Effect of this compound on MLL Target Gene Expression

| Cell Line(s) | Target Genes | IC50 for mRNA Reduction |

| MV4-11, MOLM-13 | HOXA9, MEIS1 | ~700 nM[6] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound are provided below.

DOT1L Enzymatic Assay (In Vitro)

This assay quantifies the inhibitory activity of this compound on the enzymatic function of DOT1L.

Protocol:

-

Inhibitor Preparation: Serially dilute this compound in DMSO to create a range of concentrations (e.g., starting from 1 mM).[8]

-

Enzyme Incubation: In a 384-well microtiter plate, incubate the diluted this compound with recombinant human DOT1L enzyme (e.g., 0.25 nM) in an appropriate assay buffer (e.g., 20 mM TRIS pH 8.0, 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, 0.005% Bovine Skin Gelatin) for a defined period (e.g., 30 minutes) at room temperature.[8]

-

Reaction Initiation: Initiate the methyltransferase reaction by adding a substrate mix containing a radioactively labeled methyl donor, 3H-S-adenosylmethionine (3H-SAM), unlabeled SAM, and a histone substrate (e.g., nucleosomes or a relevant peptide).[8]

-

Reaction Incubation: Incubate the reaction mixture for a specified time (e.g., 120 minutes) to allow for methyl group transfer.[8]

-

Reaction Quenching: Stop the reaction by adding an excess of unlabeled SAM.[8]

-

Detection: Measure the incorporation of the radiolabel into the histone substrate using a scintillation counter.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Viability and Proliferation Assay

This assay determines the effect of this compound on the growth and viability of leukemia cell lines.

Protocol:

-

Cell Seeding: Plate leukemia cells (e.g., MV4-11, MOLM-13, Jurkat) in 96-well plates at a predetermined density in their respective growth media.

-

Compound Treatment: Add this compound at a range of concentrations to the cell cultures. Include a DMSO-treated control.

-

Incubation: Incubate the cells for an extended period (e.g., up to 18 days), as the effects of this compound are often delayed.[8]

-

Cell Counting: Every 3-4 days, determine the number of viable cells using a suitable method, such as the Guava ViaCount assay or a trypan blue exclusion assay with an automated cell counter.[8]

-

Media and Compound Replenishment: At each time point of cell counting, replenish the media and compound.[8]

-

Data Analysis: Plot the viable cell number over time for each concentration. Calculate the IC50 values for proliferation inhibition at a specific time point (e.g., day 14) by plotting the percentage of viable cells relative to the DMSO control against the drug concentration.[9]

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine the changes in H3K79 methylation at specific gene loci following treatment with this compound.

Protocol:

-

Cell Treatment: Treat MLL-rearranged cells (e.g., MOLM-13) with this compound or DMSO for a specified duration.

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K79me2). Use a non-specific IgG as a control.

-

Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G-conjugated magnetic beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA using quantitative PCR (ChIP-qPCR) with primers for specific gene loci (e.g., the promoters of HOXA9 and MEIS1) or by high-throughput sequencing (ChIP-seq) for a genome-wide analysis.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and the workflows of the key experimental protocols.

Caption: Signaling pathway of this compound in MLL-rearranged leukemia.

Caption: Workflows for key assays to characterize this compound.

Conclusion

This compound serves as a foundational tool compound for understanding the critical role of DOT1L in the pathobiology of MLL-rearranged leukemias. Its mechanism of action, centered on the direct and selective inhibition of DOT1L's methyltransferase activity, leads to the reversal of the aberrant H3K79 hypermethylation characteristic of these cancers. This, in turn, downregulates the expression of key leukemogenic genes, ultimately resulting in the selective killing of MLL-rearranged leukemia cells. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to advance epigenetic therapies for this challenging disease. While this compound itself has limitations for clinical development due to its pharmacokinetic properties, the insights gained from its study have paved the way for next-generation DOT1L inhibitors, such as pinometostat (EPZ-5676), which have progressed into clinical trials.[2][4]

References

- 1. apexbt.com [apexbt.com]

- 2. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. stemcell.com [stemcell.com]

- 6. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Therapeutic Potential of the DOT1L Inhibitor this compound Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. MLL partial tandem duplication leukemia cells are sensitive to small molecule DOT1L inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Preclinical Development of EPZ004777: A Potent and Selective DOT1L Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). Its discovery marked a significant milestone in the exploration of epigenetic therapies, particularly for cancers driven by MLL (Mixed Lineage Leukemia) gene rearrangements. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows. While this compound's suboptimal pharmacokinetic properties precluded its own clinical advancement, its development paved the way for next-generation DOT1L inhibitors, such as EPZ-5676 (pinometostat), which has entered clinical trials.

Introduction: The Rationale for DOT1L Inhibition

The MLL gene, located on chromosome 11q23, is frequently rearranged in aggressive forms of acute leukemia in both infants and adults. These rearrangements result in the fusion of the MLL gene with one of over 70 different partner genes, leading to the expression of oncogenic MLL fusion proteins. These fusion proteins aberrantly recruit the histone methyltransferase DOT1L to ectopic gene loci, including several HOX genes, which are critical for hematopoietic development.

DOT1L is the sole known enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79). The resulting hypermethylation of H3K79 at MLL target genes leads to their sustained transcriptional activation, a key driver of leukemogenesis. This direct and pathogenic role of DOT1L's enzymatic activity in MLL-rearranged leukemias established it as a compelling therapeutic target. The development of a selective DOT1L inhibitor was hypothesized to reverse the aberrant H3K79 methylation, suppress the expression of leukemogenic genes, and thereby selectively kill MLL-rearranged cancer cells.

Discovery of this compound

This compound was identified through a mechanism-guided drug discovery approach. The design was based on the structures of the natural DOT1L substrate, S-adenosylmethionine (SAM), and its product, S-adenosylhomocysteine (SAH). This strategy aimed to develop SAM-competitive inhibitors with high potency and selectivity for DOT1L.

Mechanism of Action

This compound functions as a potent and selective inhibitor of DOT1L's enzymatic activity. It competitively binds to the SAM-binding pocket of DOT1L, preventing the transfer of a methyl group from SAM to the lysine 79 residue of histone H3. This inhibition of H3K79 methylation leads to a cascade of downstream effects in MLL-rearranged leukemia cells, including:

-

Suppression of MLL fusion target gene expression: By reversing the aberrant H3K79 hypermethylation, this compound downregulates the expression of key leukemogenic genes, such as HOXA9 and MEIS1.

-

Induction of cell cycle arrest and apoptosis: The inhibition of DOT1L activity triggers cell cycle arrest, primarily at the G0/G1 phase, and subsequently induces programmed cell death (apoptosis) in MLL-rearranged cells.

-

Promotion of cellular differentiation: this compound has been shown to induce differentiation of leukemic blasts into more mature hematopoietic lineages.

A key finding was the selective cytotoxicity of this compound towards cancer cells harboring MLL translocations, with minimal effects on non-MLL-rearranged cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Notes |

| DOT1L IC50 | 0.4 nM | Cell-free enzymatic assay.[2][3][4] |

| Selectivity | >1,200-fold | Against a panel of other protein methyltransferases.[2] |

Table 2: Cellular Activity of this compound in MLL-Rearranged Cell Lines

| Cell Line | MLL Fusion | EC50 (Proliferation Inhibition) |

| MV4-11 | MLL-AF4 | 8.3 nM |

| MOLM-13 | MLL-AF9 | 10 nM |

| THP-1 | MLL-AF9 | 4 nM[3] |

Table 3: In Vivo Pharmacokinetics of this compound (Mouse)

| Parameter | Value | Dosing Route |

| Plasma Concentration | ~0.5 µM | Continuous subcutaneous infusion |

Note: The poor pharmacokinetic properties of this compound, including a short half-life in plasma, necessitated continuous infusion for in vivo studies and ultimately hindered its clinical development.[5]

Experimental Protocols

DOT1L Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DOT1L in a cell-free system.

Materials:

-

Recombinant human DOT1L (e.g., residues 1-416)

-

Histone H3 substrate (e.g., oligonucleosomes)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

This compound or other test compounds

-

S-adenosyl-L-homocysteine (SAH) as a positive control

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.5 mM DTT, 0.002% Tween-20, 0.005% Bovine Skin Gelatin, 100 mM KCl)

-

384-well microtiter plates

-

Scintillation counter

Procedure:

-

Serially dilute this compound in DMSO. A common starting concentration is 1 µM, followed by 3-fold serial dilutions for a ten-point concentration curve.[2]

-

Add 1 µL of each inhibitor dilution to the wells of a 384-well plate.[2] Include wells for a no-inhibitor control (DMSO vehicle) and a 100% inhibition control (e.g., 2.5 µM SAH).[2]

-

Add 40 µL of a solution containing 0.25 nM DOT1L enzyme in assay buffer to each well.[2]

-

Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[2]

-

Initiate the methyltransferase reaction by adding a solution containing the histone H3 substrate and [³H]-SAM.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Materials:

-

MLL-rearranged cell lines (e.g., MV4-11, MOLM-13) and non-MLL-rearranged control cell lines (e.g., Jurkat)

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

A method for quantifying viable cells (e.g., Guava ViaCount assay, MTT assay, or a cell counter)

Procedure:

-

Plate exponentially growing cells in a 96-well plate at a density of approximately 3 x 10⁴ cells per well in a final volume of 150 µL.[2]

-

Add increasing concentrations of this compound to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.2%.[2]

-

Incubate the cells for an extended period, typically 14 to 18 days, as the effects of DOT1L inhibition on cell proliferation are often delayed.[2]

-

Every 3-4 days, count the number of viable cells.[2]

-

During each cell count, replenish the media with fresh media containing the appropriate concentration of this compound and re-plate the cells at a consistent density (e.g., 5 x 10⁴ cells/well).[2]

-

Calculate the split-adjusted total cell number at each time point.

-

Determine the EC50 value for proliferation inhibition by plotting the cell growth against the inhibitor concentration at a late time point (e.g., day 14 or 18) and fitting the data to a dose-response curve.[2]

Mouse Xenograft Model of MLL-Rearranged Leukemia

This in vivo model assesses the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., female nude mice or NSG mice)

-

MV4-11 cells

-

Matrigel

-

This compound

-

Vehicle control

-

Mini-osmotic pumps for continuous infusion

Procedure:

-

Harvest MV4-11 cells during their exponential growth phase.

-

Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.[1]

-

Inject 200 µL of the cell suspension (1 x 10⁷ cells) subcutaneously into the right flank of each mouse.[1]

-

Allow the tumors to establish and reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Due to the poor pharmacokinetic properties of this compound, administer the compound via subcutaneously implanted mini-osmotic pumps for continuous infusion over a period of, for example, 7 or 14 days.[1] The control group receives pumps containing the vehicle.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor the overall health and body weight of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for H3K79me2 levels).

-

For survival studies, monitor the mice until they reach a predetermined endpoint (e.g., tumor size limit or signs of morbidity).

Visualizations

DOT1L Signaling Pathway and Mechanism of this compound Inhibition

Caption: DOT1L signaling pathway in MLL-rearranged leukemia and its inhibition by this compound.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: A typical experimental workflow for the in vitro characterization of this compound.

Logical Relationship of this compound's Development and Successor

Caption: The logical progression from the discovery of this compound to its successor, EPZ-5676.

Conclusion and Future Directions

The discovery and preclinical development of this compound provided critical proof-of-concept for the therapeutic targeting of DOT1L in MLL-rearranged leukemias.[1] It demonstrated that a potent and selective small-molecule inhibitor of this epigenetic writer enzyme could effectively suppress leukemogenic gene expression and selectively kill cancer cells dependent on the MLL fusion oncogene.

Although the unfavorable pharmacokinetic profile of this compound prevented its own progression into clinical trials, the knowledge gained from its development was instrumental in the creation of a second-generation DOT1L inhibitor, EPZ-5676 (pinometostat), with improved drug-like properties.[6] EPZ-5676 has since advanced into clinical evaluation, representing a tangible outcome of the foundational research conducted with this compound. The story of this compound serves as a powerful case study in modern drug discovery, illustrating both the promise of targeting epigenetic mechanisms in cancer and the critical importance of optimizing pharmacokinetic properties for clinical translation. Further research continues to explore combination therapies involving DOT1L inhibitors to enhance their anti-tumor activity and overcome potential resistance mechanisms.[7]

References

- 1. Exploring the Therapeutic Potential of the DOT1L Inhibitor this compound Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

EPZ004777: A Deep Dive into Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and selectivity of EPZ004777, a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.

Core Target and Mechanism of Action

This compound is a first-in-class inhibitor of Disruptor of Telomeric Silencing 1-Like (DOT1L), the sole enzyme responsible for monomethylation, dimethylation, and trimethylation of histone H3 on lysine 79 (H3K79).[1] In the context of MLL-rearranged (Mixed Lineage Leukemia) leukemias, chromosomal translocations result in the fusion of the MLL gene with various partners. These MLL-fusion proteins aberrantly recruit DOT1L to chromatin, leading to hypermethylation of H3K79 at specific gene loci, including the HOXA9 and MEIS1 genes.[1] This aberrant methylation drives the expression of leukemogenic genes, ultimately leading to the development and maintenance of the leukemic state.

This compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor, binding to the catalytic site of DOT1L and preventing the transfer of a methyl group to its histone substrate.[1] This targeted inhibition of DOT1L enzymatic activity leads to a reduction in H3K79 methylation, suppression of MLL-fusion target gene expression, and selective killing of MLL-rearranged leukemia cells.[1]

Quantitative Analysis of Target Potency and Selectivity

This compound exhibits exceptional potency against its primary target, DOT1L, with a reported IC50 value of 0.4 nM in cell-free assays.[1][2][3] Its selectivity profile is equally remarkable, demonstrating a high degree of specificity for DOT1L over other histone methyltransferases (HMTs) and a panel of kinases.

Histone Methyltransferase Selectivity

This compound has been profiled against a panel of human histone methyltransferases, showcasing a selectivity of over 1,200-fold for DOT1L compared to other tested PMTs.[2][4] The following table summarizes the inhibitory activity of this compound against various HMTs.

| Histone Methyltransferase | IC50 (nM) | Fold Selectivity vs. DOT1L |

| DOT1L | 0.4 ± 0.1 | 1 |

| PRMT5 | 521 ± 137 | >1300 |

| CARM1 | >50,000 | >125,000 |

| EHMT2 (G9a) | >50,000 | >125,000 |

| EZH1 | >50,000 | >125,000 |

| EZH2 | >50,000 | >125,000 |

| MLL1 | >50,000 | >125,000 |

| NSD2 | >50,000 | >125,000 |

| PRMT1 | >50,000 | >125,000 |

| PRMT3 | >50,000 | >125,000 |

| PRMT4 (CARM1) | >50,000 | >125,000 |

| PRMT6 | >50,000 | >125,000 |

| SETD2 | >50,000 | >125,000 |

| SETD7 | >50,000 | >125,000 |

| SETD8 | >50,000 | >125,000 |

| SUV39H1 | >50,000 | >125,000 |

| SUV39H2 | >50,000 | >125,000 |

Data compiled from available research.[1][3]

Kinase Selectivity

While primarily targeting a histone methyltransferase, broad-spectrum kinase profiling is essential to assess potential off-target effects. At present, comprehensive public data on the kinome-wide selectivity of this compound is limited. However, the high selectivity observed against a panel of closely related enzymes (HMTs) suggests a low probability of significant off-target kinase activity. Further internal or commissioned kinase panel screening is recommended for specific drug development programs.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of this compound.

DOT1L Biochemical Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant DOT1L.

Materials:

-

Recombinant human DOT1L (e.g., 1-416)

-

This compound

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

Unlabeled SAM

-

Nucleosomes (as substrate)

-

Assay Buffer: 20 mM TRIS (pH 8.0), 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, 0.005% Bovine Skin Gelatin

-

Quench Solution: 800 µM unlabeled SAM

-

384-well microtiter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. For the 100% inhibition control, use a saturating concentration of the product inhibitor S-adenosyl-L-homocysteine (SAH).

-

Add 40 µL of 0.25 nM DOT1L enzyme in assay buffer to each well and incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of a substrate mix containing 200 nM [³H]-SAM, 600 nM unlabeled SAM, and 20 nM nucleosomes in assay buffer. The final concentrations of both SAM and nucleosomes should be at their respective Km values.

-

Incubate the reaction for 120 minutes at room temperature.

-

Quench the reaction by adding 10 µL of quench solution.

-

Measure the incorporation of radioactivity into the nucleosome substrate using a scintillation counter.

-

Calculate IC50 values by fitting the data to a standard dose-response curve.[1][2]

Cellular H3K79 Methylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit H3K79 methylation within a cellular context.

Materials:

-

MLL-rearranged (e.g., MV4-11, MOLM-13) and non-rearranged (e.g., Jurkat) leukemia cell lines

-

This compound

-

Cell lysis buffer

-

Histone extraction kit

-

Primary antibodies: anti-H3K79me2, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blot apparatus

Procedure:

-

Culture leukemia cell lines in the presence of increasing concentrations of this compound or DMSO vehicle control for a specified period (e.g., 4-5 days) to allow for histone turnover.[1]

-

Harvest the cells and extract histones according to the manufacturer's protocol.

-

Separate the histone extracts by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against H3K79me2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.[1]

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Materials:

-

MLL-rearranged and non-rearranged leukemia cell lines

-

This compound

-

Cell culture medium

-

96-well plates

-

MTT reagent or a viability dye such as Guava ViaCount reagent

Procedure (MTT Assay):

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Treat the cells with a range of concentrations of this compound or DMSO vehicle control.

-

Incubate the cells for a prolonged period (e.g., 14-18 days), refreshing the medium and compound every 3-4 days.[1]

-

At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values for cell proliferation inhibition.[5]

Visualizing Pathways and Workflows

The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental procedures used for its characterization.

Caption: DOT1L signaling pathway in MLL-rearranged leukemia.

References

H3K79 Methylation: A Pivotal Regulator of Gene Expression and a Promising Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Histone H3 lysine 79 (H3K79) methylation is a critical epigenetic modification primarily associated with active gene transcription. Unlike many other histone modifications that occur on the N-terminal tails, H3K79 is located within the globular domain of histone H3, making its modification unique. This mark is exclusively catalyzed by the Disruptor of Telomeric Silencing 1-like (DOT1L) enzyme, a non-SET domain-containing histone methyltransferase. H3K79 can be mono-, di-, or trimethylated (H3K79me1, H3K79me2, and H3K79me3), and these different states are linked to distinct regulatory functions.

This technical guide provides a comprehensive overview of H3K79 methylation, its role in gene expression, the methodologies to study it, and its significance as a therapeutic target, particularly in cancer.

The Central Role of DOT1L in H3K79 Methylation

DOT1L is the sole enzyme responsible for all three methylation states of H3K79. Its activity is crucial for a variety of cellular processes, including transcriptional regulation, developmental processes, cell cycle progression, and the DNA damage response.[1][2][3] The activity of DOT1L is often coupled with ongoing transcription and is found to be associated with RNA polymerase II elongation complexes.[1]

H3K79 Methylation and Its Impact on Gene Expression

H3K79 methylation is predominantly found within the coding regions of actively transcribed genes, where its levels often correlate with gene expression levels.[1][4] While H3K79me1 and H3K79me2 are strongly associated with transcriptionally active chromatin, H3K79me3 has been linked to both active and repressed genes, suggesting a more complex regulatory role.[2][5]

The mechanism by which H3K79 methylation influences transcription is multifaceted. It is thought to facilitate transcriptional elongation by creating a chromatin environment conducive to the passage of RNA polymerase II.[1][6] Furthermore, H3K79 methylation can act as a binding site for various effector proteins that recognize and interpret this modification, leading to downstream effects on chromatin structure and gene expression.

Crosstalk with Other Histone Modifications

The function of H3K79 methylation is intricately linked with other histone modifications in a phenomenon known as histone crosstalk. A key example is the prerequisite of histone H2B monoubiquitination (H2Bub1) for DOT1L-mediated H3K79 methylation.[1][7] This hierarchical relationship ensures that H3K79 methylation is deposited at appropriate genomic locations, such as actively transcribed gene bodies.

Role in Development and Disease

Proper regulation of H3K79 methylation is essential for normal development. Studies in mice have shown that the absence of Dot1L leads to embryonic lethality, highlighting its critical role in embryogenesis.[7][8][9]

Conversely, aberrant H3K79 methylation is a hallmark of several diseases, most notably in acute leukemias driven by Mixed Lineage Leukemia (MLL) gene rearrangements.[2][4][10] In these cancers, MLL fusion proteins aberrantly recruit DOT1L to target genes, such as the HOXA gene cluster, leading to their ectopic expression and subsequent leukemogenesis.[4][10] This has positioned DOT1L as a prime therapeutic target for this aggressive form of leukemia.

Quantitative Data on DOT1L Inhibitors

The development of small molecule inhibitors targeting the catalytic activity of DOT1L has provided powerful tools for both research and therapeutic purposes. These inhibitors have shown selective efficacy against MLL-rearranged leukemia cells.

| Inhibitor | Target | Ki (nM) | Cell Line | IC50 (nM) | Reference |

| EPZ004777 | DOT1L | <2.5 | MV4-11 (MLL-AF4) | 8.1 | [11] |

| EPZ-5676 (Pinometostat) | DOT1L | 0.08 | MOLM-13 (MLL-AF9) | 3.5 | [11] |

| Compound 4 | DOT1L | - | - | 38 | [12] |

| Class I Compounds (1-7) | DOT1L | - | - | 32,000 - 168,000 | [13] |

| Class II Compounds (8-11) | DOT1L | - | - | 83,000 - 710,000 | [13] |

| Cell Line | Oncogenic Driver | EPZ5676 IC50 (nM) | Compound 10 IC50 (nM) | Compound 11 IC50 (nM) | Reference |

| MOLM13 | MLL-AF9 | 2.6 | 1.1 | 1.1 | [14] |

| MV4-11 | MLL-AF4 | 1.1 | 0.4 | 0.5 | [14] |

| RS4;11 | MLL-AF4 | 3.5 | 1.0 | 1.3 | [14] |

| SEM | MLL-AF4 | 3.6 | 1.2 | 1.4 | [14] |

| KOPN8 | MLL-ENL | 3.2 | 1.2 | 1.3 | [14] |

| Kasumi-1 | AML1-ETO | >10000 | >10000 | >10000 | [14] |

| NB4 | PML-RARA | >10000 | >10000 | >10000 | [14] |

| HL-60 | - | >10000 | >10000 | >10000 | [14] |

| K562 | BCR-ABL | >10000 | >10000 | >10000 | [14] |

| Jurkat | - | >10000 | >10000 | >10000 | [14] |

Treatment with DOT1L inhibitors leads to a significant downregulation of key MLL fusion target genes.

| Treatment | Cell Line | Target Gene | Fold Change (mRNA) | Reference |

| EPZ-5676 | MV4-11 | HOXA9 | ~50-fold decrease | [11] |

| EPZ-5676 | MV4-11 | MEIS1 | ~20-fold decrease | [11] |

| Compound 10 | MOLM13 | HOXA9 | Significant decrease | [14] |

| Compound 10 | MOLM13 | MEIS1 | Significant decrease | [14] |

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K79me2

This protocol outlines the general steps for performing ChIP-seq to map the genomic localization of H3K79me2.

-

Cell Fixation: Cells are cross-linked with formaldehyde to preserve protein-DNA interactions.

-

Chromatin Preparation: Nuclei are isolated, and chromatin is sheared into fragments of 200-500 bp using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K79me2. An IgG antibody should be used as a negative control.

-

Immune Complex Capture: Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.

-

Washes: The beads are washed to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: The immunoprecipitated chromatin is eluted from the beads, and the cross-links are reversed by heating.

-

DNA Purification: The DNA is purified from the eluted material.

-

Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome, and peak calling algorithms are used to identify regions enriched for H3K79me2.[6][15][16][17]

Cleavage Under Targets and Release Using Nuclease (CUT&RUN)

CUT&RUN is an alternative to ChIP-seq that offers higher resolution and requires fewer cells.

-

Cell Permeabilization and Antibody Incubation: Intact cells or nuclei are permeabilized and incubated with an antibody specific for the histone modification of interest.

-

pA/G-MNase Binding: A fusion protein of Protein A/G and Micrococcal Nuclease (pA/G-MNase) is added, which binds to the antibody.

-

Targeted Cleavage: The MNase is activated by the addition of calcium, leading to the cleavage of the DNA surrounding the antibody-bound protein.

-

Fragment Release and Purification: The cleaved chromatin fragments diffuse out of the nuclei and are collected and purified.

-

Library Preparation and Sequencing: The purified DNA is used for library preparation and sequencing.[9][18][19][20][21]

Mass Spectrometry for Histone PTM Analysis

Mass spectrometry provides a powerful, unbiased method for the identification and quantification of histone post-translational modifications.

-

Histone Extraction: Histones are extracted from cell nuclei, typically through acid extraction.

-

Protein Digestion: The extracted histones are digested into peptides, often using trypsin. A chemical derivatization step, such as propionylation, is commonly used to block lysine residues from tryptic digestion, resulting in larger, more informative peptides.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The digested peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The resulting spectra are searched against a protein database to identify the peptides and their modifications. The relative abundance of different PTMs can be quantified by comparing the signal intensities of the corresponding peptides.[5][8][22][23][24]

Signaling Pathways and Logical Relationships

MLL-Rearranged Leukemia Pathway

In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits the DOT1L-containing complex to target genes, leading to their inappropriate expression and leukemic transformation.

Caption: Aberrant recruitment of DOT1L by MLL fusion proteins in leukemia.

Wnt Signaling and H3K79 Methylation

H3K79 methylation has also been implicated in the Wnt signaling pathway, a critical pathway in development and disease. The DOT1L-containing complex, DotCom, includes components of the Wnt pathway, suggesting a direct link.[1][7]

Caption: Proposed role of H3K79 methylation in the Wnt signaling pathway.

Conclusion

H3K79 methylation, orchestrated by the lone methyltransferase DOT1L, is a key epigenetic mark with a profound impact on gene expression. Its fundamental roles in normal cellular processes and its dysregulation in diseases like MLL-rearranged leukemia have made it an area of intense research. The development of potent and selective DOT1L inhibitors has not only provided invaluable chemical probes to dissect the functions of H3K79 methylation but also holds great promise for targeted cancer therapy. Further investigation into the intricate mechanisms of H3K79 methylation and its interplay with other cellular pathways will undoubtedly unveil new avenues for therapeutic intervention in a range of human diseases.

References

- 1. Linking H3K79 trimethylation to Wnt signaling through a novel Dot1-containing complex (DotCom) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Wnt signaling target gene expression by the histone methyltransferase DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wnt Pathway Regulation by DOT1L Mediated Methylation of H3K79 in Non-Small Cell Lung Cancer – ScienceOpen [scienceopen.com]

- 4. DOT1L, the H3K79 methyltransferase, is required for MLL-AF9-mediated leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. librarysearch.bates.edu [librarysearch.bates.edu]

- 8. One minute analysis of 200 histone posttranslational modifications by direct injection mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cleavage Under Targets & Release Using Nuclease (CUT&RUN) of histone modifications in epidermal stem cells of adult murine skin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective Inhibitors of Histone Methyltransferase DOT1L: Design, Synthesis and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation and Cultivation of Neural Progenitors Followed by Chromatin-Immunoprecipitation of Histone 3 Lysine 79 Dimethylation Mark - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]

- 17. youtube.com [youtube.com]

- 18. Genome-wide profiling of histone modifications in Plasmodium falciparum using CUT&RUN - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. epicypher.com [epicypher.com]

- 22. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis [jove.com]

- 23. Mass Spectrometry-Based Methodology for Identification of Native Histone Variant Modifications From Mammalian Tissues and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Histone PTMs Profiling via High-Resolution Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

The Evolving Landscape of EPZ004777: A Technical Guide to Novel Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ004777, a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L, has been a pivotal tool in elucidating the role of H3K79 methylation in cancer. While its progression to clinical trials was halted by unfavorable pharmacokinetic properties, its utility in preclinical research continues to expand beyond its initial application in Mixed Lineage Leukemia (MLL)-rearranged hematological malignancies. This technical guide provides an in-depth overview of the established and emerging applications of this compound, with a focus on novel therapeutic avenues in NPM1-mutated Acute Myeloid Leukemia (AML) and various solid tumors. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further investigation into the therapeutic potential of DOT1L inhibition.

Core Mechanism of Action: Targeting the DOT1L-H3K79 Axis

This compound functions as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for DOT1L-mediated methylation of histone H3 at lysine 79 (H3K79).[1] In MLL-rearranged leukemias, the fusion of the MLL gene to various partners leads to the aberrant recruitment of DOT1L to chromatin, resulting in hypermethylation of H3K79 at the promoters of leukemogenic target genes, such as the HOXA gene cluster and MEIS1. This epigenetic modification promotes the expression of genes that drive leukemia.[2] By inhibiting DOT1L, this compound reverses this hypermethylation, leading to the transcriptional repression of these oncogenes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.[1][3]

Established Application: MLL-Rearranged Leukemia

The primary and most well-characterized application of this compound is in the preclinical investigation of MLL-rearranged leukemias.[1] In vitro studies have consistently demonstrated its potent and selective cytotoxic effects against MLL-rearranged leukemia cell lines, with minimal impact on non-MLL-rearranged cells.[1] In vivo studies using mouse xenograft models of MLL-rearranged leukemia have shown that administration of this compound can lead to a significant extension of survival.[1]

Novel Frontier: NPM1-Mutated Acute Myeloid Leukemia (AML)

Recent research has identified a potential therapeutic role for this compound in AML with mutations in the Nucleophosmin 1 (NPM1) gene.[4] NPM1 mutations are one of the most common genetic alterations in AML and are associated with a distinct gene expression signature, including the upregulation of HOX genes.[5] Studies have shown that the survival of NPM1-mutated AML cells is dependent on the histone-modifying proteins MLL1 and DOT1L, which cooperatively regulate the expression of HOX and FLT3 genes.[4][5]

Pharmacological inhibition of DOT1L with this compound, particularly in combination with MLL1 inhibitors, has been shown to synergistically suppress the growth of NPM1-mutated AML cells and prolong survival in preclinical models.[4] This suggests that targeting the DOT1L pathway could be a promising therapeutic strategy for this AML subtype.[4]

Proposed Signaling Pathway in NPM1-Mutated AML

The following diagram illustrates the proposed mechanism of action of this compound in NPM1-mutated AML. The NPM1 mutation leads to the cytoplasmic mislocalization of the NPM1 protein, which indirectly results in the upregulation of the MLL1 complex and subsequent DOT1L-mediated H3K79 methylation at the promoters of HOX and MEIS1 genes. This compound inhibits DOT1L, leading to reduced H3K79 methylation and downregulation of these key leukemogenic genes.

Expanding Horizons: Solid Tumors

The therapeutic potential of this compound is also being explored in various solid tumors where DOT1L has been implicated in tumorigenesis.

Colorectal Cancer

In colorectal cancer, DOT1L has been shown to epigenetically activate the Wnt signaling pathway and the proto-oncogene c-Myc.[1] Inhibition of DOT1L with this compound leads to cell cycle arrest in the S phase and suppresses cell proliferation in vitro and tumor growth in vivo.[1]

Other Solid Tumors

Preclinical studies have also suggested the potential of this compound in other solid malignancies, including:

-

Ovarian Cancer: DOT1L inhibition has been shown to promote apoptosis.[6]

-

Pancreatic and Colon Cancer: this compound has been observed to reduce cell viability and colony formation.[6]

Proposed Signaling Pathway in Colorectal Cancer

The diagram below depicts the putative signaling pathway through which DOT1L inhibition by this compound exerts its anti-tumor effects in colorectal cancer. DOT1L-mediated H3K79 methylation leads to the transcriptional activation of Wnt signaling components and c-Myc, promoting cell proliferation. This compound blocks this process, resulting in cell cycle arrest.

References

- 1. Silencing or inhibition of H3K79 methyltransferase DOT1L induces cell cycle arrest by epigenetically modulating c-Myc expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Proteins may be therapeutic targets for AML subtype | MDedge [mdedge.com]

- 5. Accurate medicine: indirect targeting of NPM1 mutated AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vet.cornell.edu [vet.cornell.edu]

Methodological & Application

Application Notes and Protocols for EPZ004777 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). DOT1L is unique among histone methyltransferases as it catalyzes the methylation of histone H3 at lysine 79 (H3K79). Dysregulation of DOT1L activity, particularly in the context of MLL (Mixed Lineage Leukemia) gene rearrangements, is a key driver in the pathogenesis of certain hematological malignancies. This compound acts by competitively inhibiting the SAM (S-adenosylmethionine) binding pocket of DOT1L, leading to a reduction in H3K79 methylation. This inhibition of H3K79 methylation results in the downregulation of leukemogenic genes, such as HOXA9 and MEIS1, ultimately inducing cell cycle arrest, apoptosis, and differentiation in MLL-rearranged leukemia cells.[1][2] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on cell viability, histone methylation, and gene expression.

Mechanism of Action

This compound selectively targets DOT1L, leading to a cascade of cellular events that are particularly effective against cancer cells dependent on aberrant DOT1L activity. The primary mechanism involves the reduction of H3K79 methylation, a hallmark of active transcription. This epigenetic modification is crucial for the expression of genes targeted by MLL fusion proteins. By inhibiting DOT1L, this compound effectively "switches off" these oncogenic gene expression programs, leading to the selective killing of MLL-rearranged cancer cells.

Caption: Signaling pathway of this compound action.

Quantitative Data

In Vitro Inhibitory Activity

| Target | Assay Type | IC50 | Reference |

| DOT1L | Cell-free enzymatic assay | 0.4 nM | [3][4] |

Cellular Proliferation Inhibition (IC50)

| Cell Line | Cancer Type | MLL Status | IC50 (nM) | Treatment Duration | Reference |

| MV4-11 | Acute Myeloid Leukemia | MLL-AF4 | 7.8 | 14 days | [1] |

| MOLM-13 | Acute Myeloid Leukemia | MLL-AF9 | 10 | 14 days | [1] |

| KOPN-8 | B-cell Acute Lymphoblastic Leukemia | MLL-ENL | 30 | 14 days | [1] |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | MLL-AF4 | 39 | 14 days | [1] |

| SEM | B-cell Acute Lymphoblastic Leukemia | MLL-AF4 | 20 | 14 days | [1] |

| THP-1 | Acute Myeloid Leukemia | MLL-AF9 | 1300 | 18 days | [1] |

| HL-60 | Acute Promyelocytic Leukemia | Non-MLL rearranged | >50,000 | 14 days | [1] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Non-MLL rearranged | >50,000 | 14 days | [1] |

| U937 | Histiocytic Lymphoma | Non-MLL rearranged | >50,000 | 14 days | [1] |

Experimental Protocols

General Guidelines for this compound Preparation and Storage

-

Reconstitution: Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 10 mg in 1.71 mL of DMSO.

-

Storage: Store the solid compound at -20°C, protected from light. The stock solution in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[4] Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of suspension cancer cell lines.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

MLL-rearranged and non-MLL-rearranged cell lines (e.g., MV4-11, MOLM-13, Jurkat)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

MTT solubilization buffer

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Culture cells to an exponential growth phase.

-

Count the cells and adjust the density to 2 x 10^5 cells/mL in complete medium.

-

Seed 100 µL of the cell suspension (2 x 10^4 cells/well) into each well of a 96-well plate.[4]

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in complete medium. A common starting concentration is 10 µM with 3-fold serial dilutions.

-

Add the desired volume of the diluted compound to the wells. Ensure a vehicle control (DMSO) is included.

-

-

Incubation:

-

Incubate the plate for the desired time period (e.g., 72 hours for a standard endpoint assay, or up to 18 days for long-term proliferation assays with media and compound changes every 3-4 days).[4]

-

-

MTT Addition and Solubilization:

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Protocol 2: Western Blot for H3K79 Dimethylation

This protocol details the detection of changes in H3K79me2 levels following this compound treatment.

Materials:

-

Cells treated with this compound and vehicle control

-

Histone extraction buffer

-

Bradford assay reagent

-

SDS-PAGE gels (4-20% Tris-glycine)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-H3K79me2 (e.g., Abcam ab3594, 1:500 dilution), anti-total Histone H3 (e.g., Abcam ab1791, 1:1000 dilution)[5][6]

-

HRP-conjugated secondary antibody (e.g., goat anti-rabbit)[6]

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Histone Extraction:

-

Harvest cells and extract histones using a suitable histone extraction protocol.

-

Quantify the histone concentration using a Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of histone extracts onto a 4-20% Tris-glycine gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-H3K79me2 or anti-total H3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Normalize the H3K79me2 signal to the total Histone H3 signal to determine the relative change in methylation.

-

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol is for quantifying the expression of DOT1L target genes, such as HOXA9 and MEIS1, after this compound treatment.

Materials:

-

Cells treated with this compound and vehicle control

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green qPCR master mix

-

qPCR instrument

-

Primers for target genes and a housekeeping gene (e.g., ABL1)

Human Primer Sequences:

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

| HOXA9 | GCCGGCCTTATGGCATTAA | TGGAGGAGAACCACAAGCATAGT | [4] |

| MEIS1 | AAGCAGTTGGCACAAGACACGG | CTGCTCGGTTGGACTGGTCTAT | [5] |

| ABL1 | AGGCTGCCCAGAGAAGGTCTA | TGTTTCAAAGGCTTGGTGGAT | [4] |

Procedure:

-

RNA Extraction and Reverse Transcription:

-

Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Set up the qPCR reaction with SYBR Green master mix, cDNA, and forward and reverse primers for the target and housekeeping genes.

-

Perform the qPCR using a standard thermal cycling program.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Compare the gene expression levels in this compound-treated cells to the vehicle-treated control. A significant decrease in HOXA9 and MEIS1 expression is expected after 4-6 days of treatment.[1]

-

References

- 1. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. dovepress.com [dovepress.com]

- 5. origene.com [origene.com]

- 6. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epigentek.com [epigentek.com]

Determining Optimal EPZ004777 Concentration for Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration of EPZ004777, a potent and selective inhibitor of the histone methyltransferase DOT1L, for use in various cell lines. The protocols outlined below are designed to assist in assessing the compound's effects on cell proliferation, histone methylation, and gene expression.

Introduction

This compound is a small molecule inhibitor of DOT1L, the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 on lysine 79 (H3K79).[1][2] Dysregulation of DOT1L activity, particularly in the context of MLL-rearranged (Mixed Lineage Leukemia) leukemias, leads to aberrant H3K79 methylation and the subsequent expression of leukemogenic genes.[1][3] this compound selectively inhibits DOT1L, leading to a reduction in H3K79 methylation, suppression of target gene expression, and ultimately, the selective killing of MLL-rearranged cancer cells.[1][3]

Mechanism of Action

This compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of DOT1L. By occupying this site, it prevents the transfer of a methyl group from SAM to H3K79, thereby inhibiting the enzyme's methyltransferase activity. This leads to a global reduction in H3K79 methylation levels within the cell.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound in various cancer cell lines. These values can serve as a starting point for determining the optimal concentration for your specific cell line and experiment.

| Cell Line | Cancer Type | MLL Status | IC50 (µM) | Notes |

| MV4-11 | Acute Myeloid Leukemia | MLL-AF4 | 0.17 | Highly sensitive to this compound.[4] |

| MOLM-13 | Acute Myeloid Leukemia | MLL-AF9 | 0.72 | Sensitive to this compound.[4] |

| KOPN-8 | B-cell Acute Lymphoblastic Leukemia | MLL-ENL | 0.62 | Sensitive to this compound.[4] |

| THP-1 | Acute Monocytic Leukemia | MLL-AF9 | 3.36 | Moderately sensitive. IC50 determined after 18 days of treatment.[1] |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | MLL-AF4 | 6.47 | Moderately sensitive.[4] |

| SEM | B-cell Acute Lymphoblastic Leukemia | MLL-AF4 | 1.72 | Moderately sensitive.[4] |

| REH | B-cell Acute Lymphoblastic Leukemia | No MLL rearrangement | 13.9 | Less sensitive compared to MLL-rearranged lines.[4] |

| Kasumi-1 | Acute Myeloid Leukemia | No MLL rearrangement | 32.99 | Relatively resistant.[4] |

| 697 | B-cell Acute Lymphoblastic Leukemia | No MLL rearrangement | 36.57 | Relatively resistant.[4] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | No MLL rearrangement | >50 | Resistant to this compound-induced anti-proliferative effects.[1] |

| HL-60 | Acute Promyelocytic Leukemia | No MLL rearrangement | >50 | Resistant to this compound-induced anti-proliferative effects.[1] |

| U937 | Histiocytic Lymphoma | No MLL rearrangement | >50 | Resistant to this compound-induced anti-proliferative effects.[1] |

Experimental Protocols

The following are detailed protocols for key experiments to determine the optimal concentration and cellular effects of this compound.

Protocol 1: Determination of IC50 for Cell Proliferation

This protocol is designed to determine the concentration of this compound that inhibits cell proliferation by 50%.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO, e.g., 10 mM)

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®, or a cell counter)

-

Multichannel pipette

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 3 x 104 cells/well in a final volume of 100 µL of complete medium.[1]

-

Incubate overnight to allow cells to attach and resume growth.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of this compound in complete medium. A common concentration range to test is from 0.01 µM to 50 µM.[1] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.2%.[1]

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plate for an extended period, typically 14 to 18 days, as the effects of this compound on cell proliferation can be slow to manifest.[1]

-

Every 3-4 days, replace the medium with fresh medium containing the respective concentrations of this compound.[5] At this time, cells can be split back to a density of 5 x 104 cells/well to maintain logarithmic growth.[5]

-

-

Assessment of Cell Viability:

-

At the end of the incubation period, assess cell viability using your chosen method (e.g., MTT assay or automated cell counting).

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration.

-

Use a non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

-

Protocol 2: Western Blot Analysis of H3K79 Methylation

This protocol is used to assess the effect of this compound on the levels of H3K79 di-methylation (H3K79me2).

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound (e.g., based on the IC50 results) for a specific duration. A 4-day treatment is often sufficient to observe changes in H3K79me2 levels.[1]

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K79me2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading.

-

-

Data Analysis:

-

Quantify the band intensities for H3K79me2 and total Histone H3.

-

Normalize the H3K79me2 signal to the total Histone H3 signal for each sample.

-

Compare the normalized H3K79me2 levels in treated samples to the vehicle control.

-

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is used to measure the effect of this compound on the mRNA levels of DOT1L target genes, such as HOXA9 and MEIS1.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment:

-

Treat cells with different concentrations of this compound as described in Protocol 2. A time course experiment (e.g., 2, 4, 6 days) can also be performed.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

-

qPCR:

-

Set up the qPCR reactions with the qPCR master mix, cDNA, and primers for the target and housekeeping genes.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

-

A concentration-dependent decrease in the expression of HOXA9 and MEIS1 is expected in sensitive cell lines.[1]

-

Conclusion

The protocols and data presented in these application notes provide a robust framework for determining the optimal concentration of this compound for your specific research needs. By systematically evaluating the effects of this compound on cell proliferation, histone methylation, and target gene expression, researchers can confidently select appropriate concentrations for in vitro studies, contributing to a better understanding of DOT1L inhibition in cancer biology and drug development.

References

Application Notes and Protocols for EPZ004777 Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ004777 is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). In mixed lineage leukemia (MLL), chromosomal translocations result in the aberrant recruitment of DOT1L to chromatin, leading to hypermethylation of histone H3 at lysine 79 (H3K79) and the subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1[1]. Inhibition of DOT1L with this compound has been shown to selectively kill MLL-rearranged leukemia cells by inhibiting H3K79 methylation and suppressing the expression of these target genes[2][3]. This document provides detailed protocols and summarized data for designing and conducting preclinical animal model studies to evaluate the in vivo efficacy of this compound.

Data Presentation

Table 1: Summary of In Vivo Efficacy of this compound in a Mouse Xenograft Model of MLL

| Animal Model | Cell Line | Treatment | Dosing Regimen | Key Findings | Reference |

| Subcutaneous Xenograft | MV4-11 | This compound | 50 mg/mL solution in mini-osmotic pumps for 6 days | Reduced H3K79me2 levels in tumors | [2] |

| Disseminated Leukemia | MV4-11 | This compound | Mini-pumps with 50, 100, or 150 mg/mL solutions, exchanged once for a total of 14 days of exposure | Significant extension of survival | [2][4] |

| Subcutaneous Xenograft | MV4-11 | Related DOT1L Inhibitor | 200 mg/kg twice daily for 23 days | 50% reduction in global H3K79 dimethylation in the tumor, but no tumor growth inhibition | [1] |

Table 2: Pharmacokinetic Properties of this compound and its Analog EPZ-5676

| Compound | Animal Model | Administration | Key Pharmacokinetic Parameters | Reference |

| This compound | Mouse | Continuous infusion via mini-osmotic pumps | Poor pharmacokinetic properties necessitating continuous delivery | [2][3] |

| EPZ-5676 | Mouse, Rat, Dog | IV and PO | Moderate to high clearance, low oral bioavailability. Terminal elimination half-life of 1.1h (mouse), 3.7h (rat), and 13.6h (dog) following IV administration. | [5][6] |

Experimental Protocols

Protocol 1: Establishment of an MV4-11 Subcutaneous Xenograft Mouse Model

-

Cell Culture : Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Animal Strain : Use 9-week-old female nude (nu/nu) mice[2].

-

Cell Preparation : Harvest MV4-11 cells during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel (BD Biosciences) to a final concentration of 5 x 10^7 cells/mL[2].

-

Implantation : Subcutaneously inject 200 µL of the cell suspension into the right flank of each mouse[2].

-

Tumor Growth Monitoring : Monitor tumor growth by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (length x width^2)/2.

Protocol 2: Administration of this compound via Mini-Osmotic Pumps

-

Pump Preparation : Prepare a 50 mg/mL solution of this compound in a vehicle solution (e.g., 10% ethanol, 90% water)[7]. Fill the mini-osmotic pumps (e.g., Alzet) with the this compound solution according to the manufacturer's instructions.

-

Pump Implantation : Surgically implant the filled mini-osmotic pumps subcutaneously in the mice[2].

-

Treatment Duration : For pharmacodynamic studies, a 6-day continuous infusion can be sufficient to observe changes in H3K79 methylation[2][7]. For efficacy studies, a longer duration of 14 days or more may be required, necessitating pump exchange[2].

Protocol 3: Pharmacodynamic Analysis

-

Tissue Collection : At the end of the treatment period, euthanize the animals and collect tumors and/or peripheral blood mononuclear cells (PBMCs) and bone marrow[8].

-

Western Blot for H3K79me2 :

-

Prepare whole-cell lysates from the collected tissues.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against H3K79me2 and total histone H3 (as a loading control).

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection system. A reduction in the H3K79me2 signal relative to total H3 indicates target engagement[2][8].

-

-

RT-qPCR for MLL Fusion Target Genes :

-

Extract total RNA from the tumor samples.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative real-time PCR using primers specific for HOXA9 and MEIS1.

-